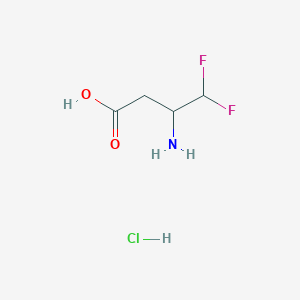
3-Amino-4,4-difluorobutanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4,4-difluorobutanoic acid hydrochloride is a chemical compound with the molecular formula C4H8ClF2NO2 It is a derivative of butanoic acid, featuring an amino group and two fluorine atoms on the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,4-difluorobutanoic acid hydrochloride typically involves the introduction of fluorine atoms into the butanoic acid backbone. One common method is the alkylation of a glycine Schiff base with a fluorinated alkyl halide under basic conditions. The resultant product is then hydrolyzed to yield the desired amino acid derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using recyclable chiral auxiliaries to form the corresponding nickel (II) complex with glycine Schiff base. This complex is then alkylated with a fluorinated alkyl halide, followed by disassembly to reclaim the chiral auxiliary and obtain the target compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4,4-difluorobutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (RSH).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of azide or thiol derivatives.
Aplicaciones Científicas De Investigación
3-Amino-4,4-difluorobutanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-4,4-difluorobutanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
®-3-Amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride: This compound features a trifluorophenyl group instead of difluorobutanoic acid, which can lead to different chemical and biological properties.
4-Amino-3,3-difluorobutanoic acid hydrochloride: Similar in structure but with fluorine atoms on the third carbon instead of the fourth, which can affect its reactivity and applications.
Uniqueness
3-Amino-4,4-difluorobutanoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
78347-65-6 |
|---|---|
Fórmula molecular |
C4H8ClF2NO2 |
Peso molecular |
175.56 g/mol |
Nombre IUPAC |
3-amino-4,4-difluorobutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H7F2NO2.ClH/c5-4(6)2(7)1-3(8)9;/h2,4H,1,7H2,(H,8,9);1H |
Clave InChI |
GOMSTRQKMHFOEO-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(F)F)N)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



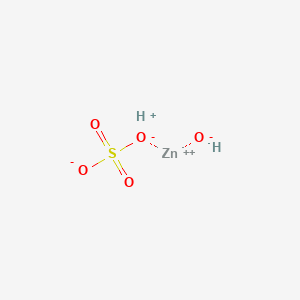
![11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone](/img/structure/B12937394.png)
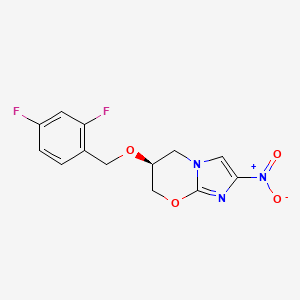
![N-[1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12937408.png)


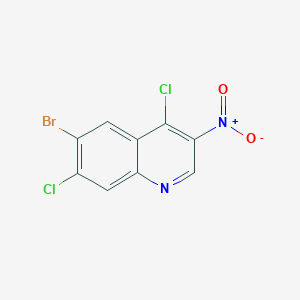
![(R)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B12937430.png)

![2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12937435.png)
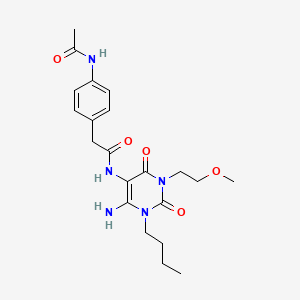
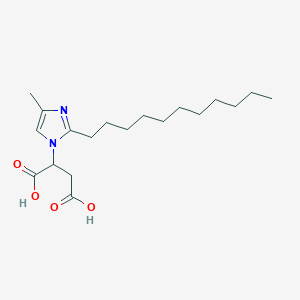
![1-(Azetidin-3-yl)-5-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12937449.png)
